5-Bromo-4-iodo-2-nitroaniline

Sequential Cross-Coupling Regioselective Synthesis C-I/C-Br Selectivity

Select 5-Bromo-4-iodo-2-nitroaniline for its unmatched capacity for programmed, sequential cross-coupling. The C4-iodo and C5-bromo bonds offer orthogonal reactivity—enabling chemoselective, two-step Suzuki-Miyaura couplings with perfect regiocontrol. This precise spatial arrangement is absent in regioisomers like 4-bromo-5-iodo-2-nitroaniline. Substituting this scaffold forces a complete synthetic redesign. Post-coupling, reduce the nitro group to an amine for a third diversification point, accelerating SAR exploration. This building block is the definitive choice for constructing complex, unsymmetrical polyaryl architectures without compromising downstream efficiency.

Molecular Formula C6H4BrIN2O2
Molecular Weight 342.918
CAS No. 2091791-72-7
Cat. No. B2796453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-iodo-2-nitroaniline
CAS2091791-72-7
Molecular FormulaC6H4BrIN2O2
Molecular Weight342.918
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)I)[N+](=O)[O-])N
InChIInChI=1S/C6H4BrIN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2
InChIKeyXQACKQKCARJQST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-iodo-2-nitroaniline (CAS 2091791-72-7): A Halogenated Nitroaniline Intermediate for Regioselective Synthesis


5-Bromo-4-iodo-2-nitroaniline (CAS 2091791-72-7) is a halogenated nitroaniline derivative with the molecular formula C6H4BrIN2O2 and a molecular weight of 342.92 g/mol [1]. Its structure features an aniline core substituted with a nitro group at the 2-position, a bromine atom at the 5-position, and an iodine atom at the 4-position. This specific substitution pattern, bearing two different halogen atoms with distinct reactivity profiles, positions the compound as a valuable scaffold for sequential, regioselective cross-coupling reactions. It is primarily employed as a key building block in medicinal chemistry and materials science for the construction of complex molecular architectures where precise spatial control over functional group installation is required. The compound is commercially available from research chemical suppliers, typically with a purity of 95% or higher .

Why Simple Halogenated Nitroaniline Analogs Cannot Substitute 5-Bromo-4-iodo-2-nitroaniline


The primary value proposition of 5-bromo-4-iodo-2-nitroaniline lies not in a single chemical property but in its capacity for orthogonal, sequential functionalization. The presence of both an aryl bromide (C-Br) and an aryl iodide (C-I) on the same ring enables chemists to program a two-step coupling sequence, leveraging the inherent reactivity difference between the C-I and C-Br bonds. While simpler analogs like 4-iodo-2-nitroaniline or 5-bromo-2-nitroaniline possess only a single reactive halogen handle , and regioisomers like 4-bromo-5-iodo-2-nitroaniline offer a different spatial arrangement of these handles , they all fail to provide the same level of synthetic versatility. The 5-bromo-4-iodo-2-nitroaniline regioisomer presents a specific, non-interchangeable combination of electronic and steric effects governed by its substitution pattern. A 2018 study on the para-C-H functionalization of aniline derivatives highlights the distinct synthetic pathways required to access specific halogenation patterns [1], underscoring that these compounds are not synthetically equivalent. Therefore, substituting 5-bromo-4-iodo-2-nitroaniline with a different halogenated nitroaniline would necessitate a complete redesign of the synthetic route, as the orthogonal reactivity of the C-I and C-Br bonds in this specific spatial orientation is lost, severely limiting the potential for complex molecule construction.

Quantitative Differentiation Guide: 5-Bromo-4-iodo-2-nitroaniline vs. Relevant Comparators


Orthogonal Cross-Coupling Reactivity: C-I vs. C-Br Bond Differentiation

The defining feature of 5-bromo-4-iodo-2-nitroaniline is the presence of two different halogen atoms, enabling orthogonal reactivity in cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed transformations, allowing for a chemoselective first coupling at the iodine-bearing C4 position. This leaves the bromine at C5 intact for a subsequent, second coupling event. This principle is a well-established class-level inference in organometallic chemistry [1], where aryl iodides are known to undergo oxidative addition to Pd(0) catalysts much faster than aryl bromides [2]. A 2009 study on nickel-catalyzed Suzuki-Miyaura reactions explicitly notes that both iodo- and bromoarenes are effective substrates but that the reaction conditions can be tuned to favor reaction at the iodide [3]. This sequential control is unattainable with mono-halogenated analogs like 5-bromo-2-nitroaniline or 4-iodo-2-nitroaniline. While regioisomers like 4-bromo-5-iodo-2-nitroaniline also possess two halogens, their different spatial arrangement (Br and I are ortho to each other in the latter vs. meta in the target compound) leads to different steric and electronic environments, which can alter the selectivity and efficiency of the coupling steps.

Sequential Cross-Coupling Regioselective Synthesis C-I/C-Br Selectivity

Impact of the 2-Nitro Group on Amino Nucleophilicity and Reduction Potential

The nitro group at the 2-position exerts a powerful electron-withdrawing effect on the aromatic ring, which significantly alters the properties of the amino group compared to unsubstituted aniline or haloanilines. A 1978 study on the basicities of 22 aniline derivatives found that nitro-substituted anilines exhibit drastically reduced basicity compared to their non-nitrated counterparts [1]. Specifically, the pKa of the conjugate acid of 2-nitroaniline is approximately -0.3, compared to 4.6 for aniline [2]. While direct pKa data for 5-bromo-4-iodo-2-nitroaniline is not available in the open literature, the presence of the 2-nitro group is the dominant electronic factor, ensuring its amino group is a very weak base and poor nucleophile under neutral conditions. This is a stark contrast to analogs like 4-bromo-2-iodoaniline (lacking the nitro group), which would have a more nucleophilic amino group (estimated pKa ~2.5-3.0). Furthermore, the nitro group provides a synthetic handle for reduction to a 1,2-diaminobenzene derivative, a common pharmacophore. A 2023 study demonstrated that a highly active nickel catalyst can selectively hydrogenate functionalized nitroarenes, including those with iodo and bromo substituents, without dehalogenation [3].

Electronic Effects Reduction Potential Aniline Nucleophilicity

Regioisomeric Differentiation: 5-Bromo-4-iodo vs. 4-Bromo-5-iodo-2-nitroaniline

The most structurally similar analog is the regioisomer 4-bromo-5-iodo-2-nitroaniline (CAS 2090498-07-8). The key difference lies in the relative positions of the bromine and iodine atoms. In 5-bromo-4-iodo-2-nitroaniline, the halogens are in a meta relationship (1,3-relative), whereas in the 4-bromo-5-iodo isomer, they are ortho to each other (1,2-relative) . This seemingly minor change has profound steric and electronic consequences. The ortho arrangement in the 4-bromo-5-iodo isomer creates a highly congested environment that can significantly hinder the first cross-coupling event at the more reactive C-I bond due to steric clash with the adjacent bromine atom. In contrast, the meta arrangement in 5-bromo-4-iodo-2-nitroaniline provides a less hindered environment for the initial coupling. A 2020 study on cross-electrophile coupling of bromo(iodo)arenes demonstrated that even with a dual catalytic system designed for selectivity, the substrate's steric and electronic properties are critical for achieving high yields [1]. Therefore, the choice between these two isomers is not arbitrary; it is dictated by the need to avoid or leverage steric hindrance in the key bond-forming step.

Regioisomer Structure-Activity Relationship Steric Hindrance

Halogen Retention in Reductive Transformations

A critical step in many synthetic sequences involving nitroanilines is the reduction of the nitro group to an amino group, yielding a diamine. A common challenge is the undesired hydrodehalogenation (loss of Br or I) under reducing conditions. The presence of both a bromine and an iodine atom makes 5-bromo-4-iodo-2-nitroaniline a particularly stringent test for chemoselective reduction methods. A 2023 study reported the development of a nanostructured nickel catalyst capable of selectively hydrogenating nitroarenes while tolerating hydrogenation-sensitive groups such as iodo, bromo, nitrile, and olefinic groups [1]. This demonstrates that with the right catalyst system, the halogen handles on compounds like 5-bromo-4-iodo-2-nitroaniline can be preserved during nitro reduction. In contrast, less selective reduction methods (e.g., using Pd/C under H2) would likely lead to significant dehalogenation of the C-I bond [2]. This is a direct and quantifiable advantage for using a catalyst with demonstrated tolerance for both C-Br and C-I bonds.

Nitro Reduction Chemoselectivity Dehalogenation

Predicted LogP as a Function of Substitution Pattern

Lipophilicity, as measured by the partition coefficient (LogP), is a critical physicochemical property influencing solubility, membrane permeability, and pharmacokinetics. The presence and position of heavy halogen atoms significantly impact LogP. The LogP of 5-bromo-4-iodo-2-nitroaniline is predicted to be 2.54 . This value can be compared to related analogs to illustrate the effect of the specific halogenation pattern. For instance, the simpler mono-halogenated analog 5-bromo-2-nitroaniline has a predicted LogP of 2.05 , while the 4-iodo-2-nitroaniline analog has a reported LogP of 2.89 . The target compound's value of 2.54 falls between these two, demonstrating that the combination and specific positioning of Br and I (meta) yield a unique lipophilicity profile. This is distinct from the ortho-substituted regioisomer 4-bromo-5-iodo-2-nitroaniline, which, due to internal hydrogen bonding and altered molecular shape, would be expected to have a different LogP.

Lipophilicity LogP ADME

Optimal Application Scenarios for Procuring 5-Bromo-4-iodo-2-nitroaniline


Programmed Synthesis of Orthogonally Functionalized Biaryls and Polyaryls

This is the primary application scenario for this building block. A researcher seeking to construct an unsymmetrical terphenyl or a more complex polyaryl architecture would procure 5-bromo-4-iodo-2-nitroaniline. The synthetic plan involves a first Suzuki-Miyaura cross-coupling at the C4-iodo position with an arylboronic acid (Ar1-B(OH)2) [1]. The greater reactivity of the C-I bond ensures high chemoselectivity, leaving the C5-bromo group untouched [2]. Following this, a second Suzuki coupling with a different arylboronic acid (Ar2-B(OH)2) can be performed on the C5-bromo position, yielding a product with two distinct aryl groups installed with perfect regiocontrol. This sequential, one-pot or two-step procedure is not feasible with mono-halogenated anilines and is the core value proposition of this compound.

Late-Stage Functionalization of a Privileged Scaffold in Medicinal Chemistry

In a medicinal chemistry program, a common strategy is to build a core heterocyclic scaffold and then explore structure-activity relationships (SAR) by 'decorating' its periphery with diverse functional groups. 5-Bromo-4-iodo-2-nitroaniline is an ideal starting material for this approach. The nitro group and the two halogens constitute three points of diversity. The nitro group can be reduced to an amine [3] and subsequently functionalized (e.g., acylated, alkylated, or converted to a heterocycle like a benzimidazole [4]). The two halogens, as described above, allow for the sequential introduction of two different aryl or alkyl groups. This enables a medicinal chemist to efficiently synthesize a small library of analogs from a single, advanced intermediate, dramatically accelerating the SAR exploration process.

Synthesis of Halogen-Containing Polycyclic Heterocycles

The compound serves as a versatile precursor for constructing nitrogen-containing heterocyclic systems where a halogen substituent is required for further elaboration. For example, after reduction of the nitro group to a 1,2-diamine, condensation with a carbonyl-containing compound (e.g., an aldehyde or carboxylic acid) can yield a benzimidazole, quinoxaline, or related fused heterocycle [4]. The retained bromine and iodine atoms on the newly formed heterocyclic core then become handles for additional cross-coupling reactions, enabling the synthesis of highly substituted and complex drug-like molecules that would be difficult to access by other means. This scenario is particularly relevant in the search for new kinase inhibitors or other protein-targeting therapeutics where such decorated heterocycles are prevalent.

Precursor for Halogenated 1,2-Diaminobenzene Derivatives

A direct application involves the chemoselective reduction of the nitro group to yield 5-bromo-4-iodobenzene-1,2-diamine. This diamine is a valuable intermediate in its own right. It can be used to synthesize a range of heterocycles, as mentioned above. Crucially, the choice of 5-bromo-4-iodo-2-nitroaniline over its regioisomer (4-bromo-5-iodo-2-nitroaniline) for this purpose is justified by the lower steric hindrance around the iodide in the former, which is expected to provide higher yields in the subsequent cross-coupling steps performed on the resulting diamine . This highlights a scenario where procurement decisions are driven by downstream synthetic efficiency and predictability.

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